molecular formula C7H3Br2NO B128292 Bromoxynil CAS No. 1689-84-5

Bromoxynil

Cat. No. B128292
CAS RN: 1689-84-5
M. Wt: 276.91 g/mol
InChI Key: UPMXNNIRAGDFEH-UHFFFAOYSA-N
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Description

Bromoxynil is a nitrile herbicide used to control broadleaf weeds in various crops. It operates primarily as a photosystem II (PSII) inhibitor, disrupting the photosynthetic process in plants. The compound's chemical name is 3,5-dibromo-4-hydroxybenzonitrile, and it has been the subject of various studies to understand its effects on plant bioenergetics, microbial degradation, and potential for inducing plant cell death .

Synthesis Analysis

The synthesis of bromoxynil and its analogues has been explored to enhance herbicidal activity and selectivity. Structural modifications to bromoxynil, such as the creation of pyridine and pyrimidine analogues, have been investigated to discover compounds with potentially different weed control spectra and to manage herbicide resistance. These analogues have shown varying degrees of efficacy against different weed species, potentially due to enhanced binding within the PSII binding pocket .

Molecular Structure Analysis

Bromoxynil's molecular structure consists of a benzene ring with two bromine atoms and a nitrile group attached. This structure is crucial for its herbicidal function, as it allows the molecule to bind in the quinone binding pocket of the D1 protein in PSII, inhibiting electron transport and leading to plant death. The bromine atoms play a significant role in the reactivity and biological activity of the compound .

Chemical Reactions Analysis

Bromoxynil undergoes various chemical reactions in the environment. It can be degraded by soil bacteria through processes such as ester hydrolysis and nitrilase activity, leading to the formation of metabolites like 3,5-dibromo-4-hydroxybenzoic acid. These microbial degradation pathways are essential for the mineralization of bromoxynil and its ester derivatives in the soil . Additionally, bromoxynil can react with OH radicals in the atmosphere, leading to the formation of toxic and carcinogenic by-products such as dioxins and dioxepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoxynil influence its behavior in the environment and its interaction with biological systems. Studies have shown that bromoxynil can inhibit mitochondrial respiration in plants at micromolar concentrations, affecting the membrane potential and matrix Ca2+ movements. It also exhibits a mild membrane uncoupling effect and does not affect ATPase activity . The degradation of bromoxynil in soil microcosms has been studied using isotope probing, revealing insights into the turnover of the compound and the formation of non-extractable residues (NER) . Isotope fractionation studies have provided information on the microbial degradation pathways of bromoxynil under aerobic and anaerobic conditions, with distinct isotope trends observed for each route .

Scientific Research Applications

Degradation and Environmental Impact

  • Degradation in Soil: Repeated applications of bromoxynil in soil affect its degradation and can change the indigenous bacterial community present (Baxter & Cummings, 2008).
  • Removal from Water: Bromoxynil, a nitrile herbicide, can create environmental contamination in air, water, and soil. Its impact on ecosystems, including negative effects on green algae and microbial communities, has been noted (El-Nahhal & Safia, 2012).

Analytical Methods

  • Isotope Analysis for Photodegradation: A method involving isotope analysis (CSIA) has been developed for studying the environmental fate of bromoxynil, especially its photodegradation under various conditions (Knossow, Siebner, & Bernstein, 2020).

Reaction Mechanism and Kinetics

  • Reaction with OH Radicals: The degradation of bromoxynil in the atmosphere primarily occurs through reactions with OH radicals. This study offers insights into the reaction mechanism and kinetics, highlighting the formation of toxic by-products (Sandhiya & Senthilkumar, 2014).

Biotransformation and Microbial Interaction

  • Biotransformation under Various Conditions: Bromoxynil's anaerobic biodegradability and aerobic transformation product were examined under different conditions, demonstrating its degradation via reductive debromination (Knight, Berman, & Häggblom, 2003).
  • Impact on Soil-Derived Bacterial Communities: The application of increasing bromoxynil concentrations to soil-derived bacterial communities affects bromoxynil degradation and alters the soil community structure (Baxter & Cummings, 2006).

Herbicidal Efficacy and Alternatives

  • Herbicidal Efficacy in Wheat: Bromoxynil, combined with MCPA, has been found effective for weed control in wheat, suggesting its utility in agricultural settings (Baghestani et al., 2007).
  • Evaluation of Necessity in Agriculture: A comprehensive evaluation highlighted the availability of alternative herbicides to bromoxynil, although for some applications, sufficient chemical alternatives are not available (EFSA Journal, 2018).

Safety And Hazards

Bromoxynil is highly toxic to mammals and is suspected of damaging fertility or the unborn child . It may be fatal if swallowed and harmful if absorbed through the skin or inhaled . It is also moderately toxic to most aquatic and terrestrial biodiversity .

Future Directions

Bromoxynil is a broad-spectrum herbicide used to control annual and perennial broadleaf weeds in a variety of crops, including cereals, cotton, rice, sorghum, and soybeans . It is also effective on certain grasses such as barnyard grass, bermudagrass, and Johnson grass . The use of herbicides like Bromoxynil has become an essential tool in modern agriculture . As farmers strive to protect their crops and maximize yields, the development of new formulations and combinations of herbicides, including Bromoxynil, is expected to continue .

properties

IUPAC Name

3,5-dibromo-4-hydroxybenzonitrile
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InChI

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
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InChI Key

UPMXNNIRAGDFEH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C#N
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Molecular Formula

C7H3Br2NO
Record name BROMOXYNIL
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Related CAS

2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt)
Record name Bromoxynil [ANSI:ISO]
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DSSTOX Substance ID

DTXSID3022162
Record name Bromoxynil
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Molecular Weight

276.91 g/mol
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Physical Description

Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline]
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Solubility

IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C
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Vapor Pressure

0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C
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Mechanism of Action

/Bromoxynil/ is a fairly potent mitochondria uncoupler in vitro with AUC50 value in rat liver mitochondria of 3.2 uM, an activity which is about 5- to 10-fold higher than that of 2,4-DNP. The signs and symptoms of acute poisoning in vertebrates (including humans) are in reasonable accord with uncoupling being the primary mechanism of toxicity., In addition to uncoupling oxidative & photosynthetic phosphorylation, higher concentrations of ... Bromoxynil also inhibits electron transport in isolated mitochondria and chloroplasts. ... Bromoxynil had no effect on in vitro activities of proteolytic & amylolytic enzymes isolated from plants.
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Product Name

Bromoxynil

Color/Form

WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid

CAS RN

1689-84-5
Record name BROMOXYNIL
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Record name 3,5-dibromo-4-hydroxybenzonitrile
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Melting Point

MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,700
Citations
ME Pampulha, A Oliveira - Current Microbiology, 2006 - Springer
Soil microcosm experiments were used to investigate the effects on growth and activity of soil microorganisms of an herbicide combination (60% bromoxynil + 3% prosulfuron) …
Number of citations: 132 link.springer.com
J Baxter, SP Cummings - Journal of applied microbiology, 2008 - academic.oup.com
… To control the abiotic removal of bromoxynil from the soil, bromoxynil was added to sterile … of bromoxynil: (a) control, (b) 10 mg kg−1 bromoxynil treated and (c) 50 mg kg−1 bromoxynil …
Number of citations: 104 academic.oup.com
MS Holtze, SR Sørensen, J Sørensen, J Aamand - Environmental Pollution, 2008 - Elsevier
The benzonitriles dichlobenil, bromoxynil and ioxynil are important broad-spectrum or selective herbicides used in agriculture, orchards and public areas worldwide. The dichlobenil …
Number of citations: 123 www.sciencedirect.com
G Tang, Y Liu, G Ding, W Zhang, Y Liang… - New Journal of …, 2017 - pubs.rsc.org
… bromoxynil with eight typical cations were synthesized to reduce the negative impacts of currently used forms of bromoxynil… efficacy against weeds over bromoxynil sodium. Due to their …
Number of citations: 30 pubs.rsc.org
KE McBride, JW Kenny, DM Stalker - Applied and environmental …, 1986 - Am Soc Microbiol
… were isolated from bromoxynil-treated soil, bromoxynil … ozaenae, is able to completely transform 0.05% bromoxynil to … C-bromoxynil, except that the multi C sources and bromoxynil were …
Number of citations: 142 journals.asm.org
JL Corbett, SD Askew, WE Thomas, JW Wilcut - Weed Technology, 2004 - cambridge.org
… Bromoxynil and pyrithiobac at either rate controlled 2- to 5-cm … Bromoxynil and pyrithiobac were the least effective treatments for control of annual grass species and bromoxynil …
Number of citations: 202 www.cambridge.org
K Semchuk, H McDuffie, A Senthilselvan… - Journal of Toxicology …, 2003 - Taylor & Francis
… bromoxynil although herbicide application in the region had not occurred for approximately 5mo and bromoxynil … significant predictors of bromoxynil detection included recent exposure …
Number of citations: 35 www.tandfonline.com
SC Troxler, SD Askew, JW Wilcut, WD Smith… - Weed …, 2002 - cambridge.org
Studies were conducted at Clayton, Lewiston, and Rocky Mount, NC, to evaluate weed and cotton response to herbicide systems in bromoxynil-resistant Stoneville BXN 47 cotton. …
Number of citations: 47 www.cambridge.org
DM Stalker, LD Malyj, KE McBride - Journal of Biological Chemistry, 1988 - ASBMB
… bromoxynil as substrate. Recently, a naturally occurring soil bacterium, Klebsiella ozaenue, has been shown to rapidly metabolize bromoxynil and express a bromoxynil-… the bromoxynil-…
Number of citations: 189 www.jbc.org
JM Rogers, BM Francis, BD Barbee… - Fundamental and Applied …, 1991 - Elsevier
… Fetal weight was reduced in rats at the highest dose of bromoxynil octanoate, but no effects on fetal weight were seen with bromoxynil phenol. Bromoxynil exposure produced a high …
Number of citations: 38 www.sciencedirect.com

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